[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea
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Overview
Description
[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea: is an organoboron compound that features a boron atom within a dioxaborolane ring attached to a phenyl group, which is further connected to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea typically involves the reaction of 2-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then reacted with thiourea under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety, where the sulfur atom can be replaced by other nucleophiles.
Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with various aryl or vinyl halides.
Oxidation and Reduction: The thiourea group can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Aryl-Substituted Thioureas: Formed through substitution reactions.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl structures through coupling reactions.
Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biology and Medicine:
Enzyme Inhibition: Boronic acid derivatives are known to inhibit serine proteases and other enzymes, making this compound a potential candidate for drug development.
Anticancer Research: Investigated for its potential to inhibit cancer cell growth through various mechanisms.
Industry:
Mechanism of Action
The mechanism of action of [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the thiourea moiety can interact with various biological targets through hydrogen bonding and other non-covalent interactions, contributing to its biological effects .
Comparison with Similar Compounds
[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide: Shares the boronic ester group but differs in the functional group attached to the phenyl ring.
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another boronic ester derivative with different substituents.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Features a pyrazole ring instead of a phenyl ring.
Uniqueness: The uniqueness of [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea lies in its combination of a boronic ester group with a thiourea moiety, which imparts distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in organic synthesis, medicinal chemistry, and materials science, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O2S/c1-12(2)13(3,4)18-14(17-12)9-7-5-6-8-10(9)16-11(15)19/h5-8H,1-4H3,(H3,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCJBGNGQPTFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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